5-Cyano-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-Cyano-1-benzothiophene-2-carboxylic acid is a carboxylic acid compound with the molecular formula C10H5NO2S . It has a molecular weight of 203.22 and a linear formula of C10H5NO2S . The IUPAC name for this compound is 5-cyanobenzo[b]thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Cyano-1-benzothiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The InChI code for 5-Cyano-1-benzothiophene-2-carboxylic acid is 1S/C10H5NO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Thiophene-based analogs, like 5-Cyano-1-benzothiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as 5-Cyano-1-benzothiophene-2-carboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Pharmaceuticals
Benzo[b]thiophene-2-carboxylic acid, a compound similar to 5-Cyano-1-benzothiophene-2-carboxylic acid, is an important raw material and intermediate used in organic synthesis, particularly in the pharmaceutical field .
Agrochemicals
In addition to pharmaceuticals, benzo[b]thiophene-2-carboxylic acid is also used in the agrochemical field . It’s reasonable to assume that 5-Cyano-1-benzothiophene-2-carboxylic acid could have similar applications.
Dye-stuff Fields
Benzo[b]thiophene-2-carboxylic acid is used in dye-stuff fields . Given the structural similarity, 5-Cyano-1-benzothiophene-2-carboxylic acid could potentially be used in similar applications.
Organic Synthesis
5-Cyano-1-benzothiophene-2-carboxylic acid can be used in the synthesis of benzothiophene derivatives . These derivatives have a wide range of applications in various fields of science and industry.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Given that 5-Cyano-1-benzothiophene-2-carboxylic acid is a thiophene derivative, it could potentially be used in similar applications.
Future Directions
The future directions for 5-Cyano-1-benzothiophene-2-carboxylic acid and similar compounds are likely to involve further exploration of their potential as biologically active compounds . Their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) may also be areas of future research .
properties
IUPAC Name |
5-cyano-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPDMDQLHAAUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1-benzothiophene-2-carboxylic acid |
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